2-(4-Chlorobutyl)oxirane

Catalog No.
S13686710
CAS No.
81724-56-3
M.F
C6H11ClO
M. Wt
134.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Chlorobutyl)oxirane

CAS Number

81724-56-3

Product Name

2-(4-Chlorobutyl)oxirane

IUPAC Name

2-(4-chlorobutyl)oxirane

Molecular Formula

C6H11ClO

Molecular Weight

134.60 g/mol

InChI

InChI=1S/C6H11ClO/c7-4-2-1-3-6-5-8-6/h6H,1-5H2

InChI Key

VOUIEAZSNLLDLK-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CCCCCl

2-(4-Chlorobutyl)oxirane is an organic compound with the molecular formula C6H11ClOC_6H_{11}ClO. It belongs to the epoxide family, characterized by a three-membered ring structure containing an oxygen atom. The presence of a chlorine atom at the 4-position of the butyl chain contributes to its reactivity, making it a valuable intermediate in organic synthesis. Epoxides are known for their strained ring structure, which imparts high reactivity, allowing them to participate in various

  • Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles such as hydroxide ions, amines, or thiols. This reaction typically occurs under basic conditions and can yield products like 4-hydroxybutyl derivatives.
  • Ring-Opening Reactions: The epoxide ring can be opened by nucleophiles, leading to the formation of diols or other functionalized compounds. Both acidic and basic conditions can facilitate this process .
  • Hydrolysis: In biological systems, epoxides can interact with enzymes such as epoxide hydrolases, which catalyze the hydrolysis of the epoxide ring to form diols. This reaction is significant in the metabolism of epoxide-containing compounds.

The biological activity of 2-(4-Chlorobutyl)oxirane is linked to its ability to interact with various biological macromolecules. The compound can act as a reactive intermediate that modifies proteins and nucleic acids through electrophilic attack due to the strain in the epoxide ring. Such interactions may lead to toxic effects or serve as precursors for biologically active compounds. Understanding these interactions is crucial for assessing its safety and potential therapeutic applications .

The synthesis of 2-(4-Chlorobutyl)oxirane can be achieved through several methods:

  • Epoxidation of Halohydrins: One common synthetic route involves the reaction of 4-chlorobutanol with an epoxidizing agent such as sodium hydroxide and hydrogen peroxide. This method typically proceeds under mild conditions, converting the hydroxyl group into an epoxide ring.
  • Industrial Production: On an industrial scale, epoxides are often produced using peracids or peroxides as oxidizing agents. This process is optimized for high yield and purity, with careful control over reaction parameters like temperature and pressure .

2-(4-Chlorobutyl)oxirane has several applications in organic synthesis and materials science:

  • Intermediate in Organic Synthesis: Due to its reactivity, it serves as a versatile intermediate for synthesizing various functionalized organic compounds, including pharmaceuticals and agrochemicals.
  • Polymer Production: The compound can be used in the production of polymers with specific properties, such as elastomers or coatings, leveraging its reactive nature to form cross-linked structures .

Studies on the interaction of 2-(4-Chlorobutyl)oxirane with biological systems indicate that it can undergo metabolic activation leading to potentially harmful effects. Research has shown that epoxides can react with nucleophiles in biological systems, influencing cellular processes and potentially leading to toxicity. The specificity of these interactions depends on various factors such as concentration and presence of competing nucleophiles .

Several compounds share structural similarities with 2-(4-Chlorobutyl)oxirane. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2-(4-Bromobutyl)oxiraneSimilar structure but contains bromine instead of chlorineHigher reactivity due to bromine's leaving group ability
1,2-EpoxybutaneAn epoxide without halogen substituentsLacks additional functionalization options
2-(4-Iodobutyl)oxiraneContains iodine instead of chlorinePotentially different reactivity patterns due to iodine's larger size
2-(3-Chloropropyl)oxiraneSimilar epoxide structure but different alkyl chainMay exhibit different reactivity profiles

The uniqueness of 2-(4-Chlorobutyl)oxirane lies in its chlorine substituent, which enables specific nucleophilic substitution reactions that may not occur with other halogenated analogs. This makes it a versatile compound for further functionalization in organic synthesis.

XLogP3

1.6

Hydrogen Bond Acceptor Count

1

Exact Mass

134.0498427 g/mol

Monoisotopic Mass

134.0498427 g/mol

Heavy Atom Count

8

Dates

Modify: 2024-08-10

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